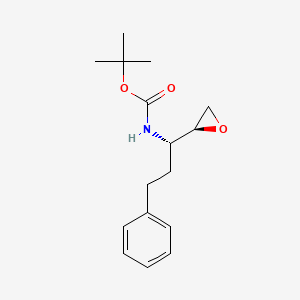

erythro-N-Boc-L-homophenylalanine epoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

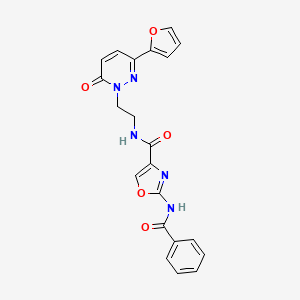

Erythro-N-Boc-L-homophenylalanine epoxide is a chemical compound with the CAS Number: 799559-75-4 . It has a molecular weight of 277.36 and its IUPAC name is 4,5-anhydro-3-[(tert-butoxycarbonyl)amino]-1,2,3-trideoxy-1-phenyl-D-erythro-pentitol .

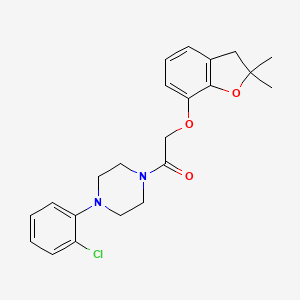

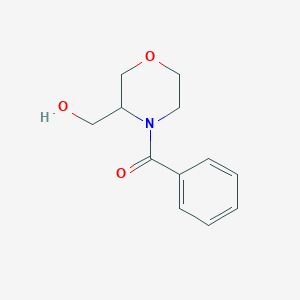

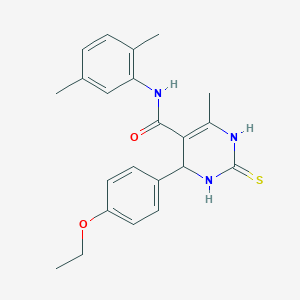

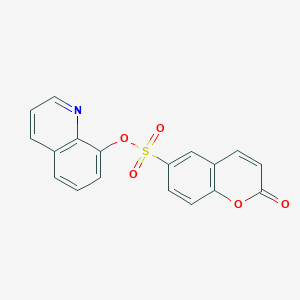

Molecular Structure Analysis

The InChI code for erythro-N-Boc-L-homophenylalanine epoxide is 1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3, (H,17,18)/t13-,14+/m0/s1 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

Erythro-N-Boc-L-homophenylalanine epoxide is a white powder . It has a melting point of 74-80°C . The compound should be stored at temperatures between 0-8°C .Aplicaciones Científicas De Investigación

- Erythro-N-Boc-L-homophenylalanine epoxide is utilized in proteomics studies. Researchers employ it to investigate protein structures, functions, and interactions. Its reactivity with amino acid residues allows for selective modification of proteins, aiding in the identification and characterization of protein targets .

- As an epoxide, this compound can act as an enzyme inhibitor. Researchers explore its effects on specific enzymes, inhibiting their activity. By understanding enzyme inhibition mechanisms, scientists gain insights into disease pathways and drug development .

- Erythro-N-Boc-L-homophenylalanine epoxide serves as a valuable tool in chemical biology. It enables the study of enzyme-substrate interactions, substrate specificity, and enzyme kinetics. Medicinal chemists also investigate its potential as a scaffold for designing enzyme inhibitors or modulators .

- This compound finds application in peptide synthesis. Its Boc (tert-butoxycarbonyl) protecting group ensures controlled amino acid coupling during solid-phase peptide synthesis. Researchers use it to construct complex peptides and peptidomimetics .

- Erythro-N-Boc-L-homophenylalanine epoxide possesses a chiral center, making it useful for asymmetric synthesis. Chemists exploit its stereochemistry to create enantiomerically pure compounds. It participates in asymmetric catalysis reactions, contributing to the synthesis of bioactive molecules .

- Scientists employ this compound as a chemical probe to validate biological targets. By selectively modifying proteins or enzymes, they assess their roles in cellular processes. This approach aids in target identification and validation for drug discovery .

Proteomics Research

Enzyme Inhibition Studies

Chemical Biology and Medicinal Chemistry

Peptide Synthesis and Solid-Phase Chemistry

Chiral Synthesis and Asymmetric Catalysis

Chemical Biology Probes and Target Validation

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-3-phenylpropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDJHEUSBYIOGK-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)[C@H]2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

erythro-N-Boc-L-homophenylalanine epoxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)

![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)

![(3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2545908.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2545912.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)